molecular formula C12H3Br7O B1469614 2,2',3,4,5,5',6-Heptabromodiphenyl ether CAS No. 405237-86-7

2,2',3,4,5,5',6-Heptabromodiphenyl ether

Cat. No.: B1469614
CAS No.: 405237-86-7
M. Wt: 722.5 g/mol
InChI Key: YRNMIFAQDSUFTR-UHFFFAOYSA-N
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Description

2,2',3,4,5,5',6-Heptabromodiphenyl ether (CAS 405237-86-7) is a heptabrominated congener of the polybrominated diphenyl ether (PBDE) family, provided as a Certified Reference Material (CRM) for analytical and research purposes . This product, supplied at a concentration of 50 µg/mL in isooctane, is designed for use as a standard in environmental and toxicological analysis to ensure accurate quantification and identification . As a persistent organic pollutant (POP), this compound is of significant research interest due to the established properties of PBDEs, which include environmental persistence, bioaccumulation, and potential endocrine-disrupting effects . While specific studies on this congener are limited, epidemiological research on PBDEs has investigated their associations with various health outcomes, including increased risk of certain cancers, such as papillary thyroid cancer, and disruption of thyroid hormone homeostasis . PBDEs are also studied for their neurotoxic potential, which may involve mechanisms such as causing oxidative stress, disrupting calcium signaling, and interfering with neurotransmitter systems, including excitatory and inhibitory pathways . Researchers utilize this standard to detect and quantify the compound in diverse samples, supporting studies in environmental monitoring, human biomonitoring, and toxicology to understand its fate, exposure routes, and biological impacts. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for critical handling information prior to use. This material is highly flammable and toxic to aquatic life with long-lasting effects .

Properties

CAS No.

405237-86-7

Molecular Formula

C12H3Br7O

Molecular Weight

722.5 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,5-dibromophenoxy)benzene

InChI

InChI=1S/C12H3Br7O/c13-4-1-2-5(14)6(3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H

InChI Key

YRNMIFAQDSUFTR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br

Other CAS No.

405237-86-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

BDE-183 differs from other PBDEs in bromination patterns, which influence its environmental behavior:

Compound Bromination Level CAS Number Molecular Weight (g/mol) Vapor Pressure (Pa) Key Structural Features
BDE-28 (2,4,4'-TriBDE) Tri 41318-75-6 406.90 1.3 × 10⁻³ Low bromination; higher mobility in air/water
BDE-153 (2,2',4,4',5,5'-HexaBDE) Hexa 68631-49-2 643.60 6.7 × 10⁻⁶ Symmetric bromination; high bioaccumulation
BDE-183 Hepta 207122-16-5 722.48 3.2 × 10⁻⁷ Asymmetric bromination; lower volatility
BDE-209 (DecaBDE) Deca 1163-19-5 959.17 1.1 × 10⁻⁸ Fully brominated; prevalent in dust/sediments

Key Observations :

  • Volatility : BDE-183’s vapor pressure (3.2 × 10⁻⁷ Pa) is lower than tri- and hexaBDEs but higher than decaBDE . This intermediate volatility contributes to its presence in both air and particulate phases .
  • Structural Similarity: BDE-183 shares a Dice similarity score of 0.67 with nonaBDE-208, indicating comparable bioaccumulation pathways in plants .

Environmental Presence and Bioaccumulation

Compound Indoor Air Concentration (pg/m³) Human Serum (pmol/g lipid) Transplacental Transfer Efficiency
BDE-28 10.3 (Taiwan study) Not reported 0.40 (estimated)
BDE-153 4.1 (computer technicians) 4.1 0.62
BDE-183 10.0 1.3 0.62
BDE-209 23.0 1.6 0.89

Key Observations :

  • Human Exposure : BDE-183 levels in serum (1.3 pmol/g lipid) are lower than BDE-153 but comparable to BDE-209, reflecting its persistence in occupational settings .

Toxicity and Regulatory Status

Compound LOAEL (mg/kg/day) Critical Effects Regulatory Status
BDE-47 (2,2',4,4'-TetraBDE) 0.1–1.0 Neurotoxicity, thyroid disruption Banned under Stockholm Convention
BDE-153 1.0 (estimated) Hepatotoxicity, developmental effects Restricted
BDE-183 Data gaps Limited studies; suspected endocrine disruption Listed in Annex A (Stockholm Convention)
BDE-209 >100 Thyroid dysfunction, developmental Partially exempted (certain uses)

Key Observations :

Comparison with Chlorinated Analogues (PCBs)

BDE-183’s behavior contrasts with structurally similar polychlorinated biphenyls (PCBs):

Compound Chlorination/Bromination Transplacental Efficiency Environmental Mobility
PCB-153 (2,2',4,4',5,5'-HexaCB) Hexachlorinated 1.25 High persistence in fat
BDE-183 Heptabrominated 0.62 Lower mobility than PCBs

Key Observations :

  • Bromination vs. Chlorination : BDE-183’s bromine atoms confer higher molecular weight and lower volatility than PCBs, reducing atmospheric transport but enhancing sediment binding .

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2',3,4,5,5',6-Heptabromodiphenyl ether typically involves controlled bromination of diphenyl ether derivatives or related intermediates. The key is to achieve selective bromination at the 2,2',3,4,5,5',6 positions without overbromination or substitution at undesired sites. Bromine or bromine-containing reagents are used under carefully optimized reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.

Bromination of Hexabromodiphenyl Ether Precursors

A notable method reported for closely related PBDE congeners involves bromination of hexabromodiphenyl ether intermediates . For example, related octabromodiphenyl ethers have been synthesized by brominating hexabromodiphenyl ether compounds such as BDE-169 or BDE-191, which are themselves prepared from diamino-substituted diphenyl ethers through iodination and subsequent bromination steps.

While this compound (BDE-191) is mentioned as a precursor in these syntheses, the preparation of BDE-191 itself involves:

  • Starting from 3,4'-diamiodiphenyl ether as a precursor.
  • Subjecting it to bromination reactions to introduce bromine atoms selectively at the desired positions.
  • Purification steps such as recrystallization or chromatography to isolate the target heptabrominated compound.

Aminodiphenyl Ether Route with Diazotization

Another synthetic route employed for related highly brominated diphenyl ethers includes:

  • Bromination of mono- or diaminodiphenyl ethers to introduce bromines.
  • Followed by diazotization of the amino groups and subsequent reduction to remove or transform amino substituents, yielding the desired brominated diphenyl ether structure.

This approach allows for the preparation of various octabrominated congeners and can be adapted to synthesize heptabrominated compounds by controlling bromination extent and positions.

Industrial Scale Synthesis

On an industrial scale, the synthesis of this compound generally follows similar synthetic routes but involves:

  • Larger reactors with precise control over reaction parameters (temperature, bromine feed rate, solvent system).
  • Use of bromine or brominating agents under controlled conditions to ensure selective bromination.
  • Purification techniques such as recrystallization or chromatographic methods to achieve high purity and consistent product quality.

Reaction Conditions and Reagents

  • Bromine (Br2) or bromine-containing reagents are the primary brominating agents.
  • Solvents such as chloroform, carbon tetrachloride, or other inert solvents are used to dissolve diphenyl ether substrates.
  • Reaction temperature is typically controlled between room temperature and moderate heating to avoid side reactions.
  • Reaction times vary depending on scale and desired degree of bromination but are optimized to prevent overbromination.

Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C12H3Br7O
Molecular Weight 722.48 g/mol
Density 2.6 ± 0.1 g/cm³
Boiling Point 506.4 ± 50.0 °C at 760 mmHg
Flash Point 212.1 ± 28.6 °C
Vapor Pressure ~0.0 mmHg at 25 °C

These properties influence the choice of reaction conditions and purification methods, as the compound is thermally stable but has low volatility.

Summary Table of Preparation Methods

Method Starting Material Key Steps Notes
Bromination of Hexabromodiphenyl Ether 3,4'-Diamiodiphenyl ether → Hexabromodiphenyl ether (BDE-169 or BDE-191) Bromination with Br2 to add bromines selectively Used to prepare BDE-191 (heptabrominated) as intermediate for further synthesis
Aminodiphenyl Ether Route Mono- or diaminodiphenyl ethers Bromination → Diazotization → Reduction Enables selective bromination and removal of amino groups for target PBDEs
Industrial Large Scale Synthesis Diphenyl ether derivatives Controlled bromination in reactors → Purification Optimized for yield, purity, and scalability

Research Findings and Analytical Characterization

  • Synthesized this compound is characterized by 1H NMR, 13C NMR, and electron ionization mass spectrometry to confirm structure and purity.
  • Melting points and other physical data are recorded to ensure consistency and identification.
  • The synthetic methods have been validated to produce authentic standards for environmental, toxicological, and analytical studies.

Q & A

Q. What analytical methods are recommended for quantifying BDE-183 in environmental and biological matrices?

Gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) with isotope dilution is the gold standard for quantifying BDE-183 due to its high sensitivity and specificity for low-concentration detection in complex matrices like milk, serum, and placental tissues. For example, 13C-labeled internal standards (e.g., 13C-BDE-209) are used to correct matrix effects and ionization efficiency variations . Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is also emerging for detecting hydroxylated metabolites .

Q. How does BDE-183 behave in environmental matrices, and what factors influence its persistence?

BDE-183 exhibits high lipophilicity (log Kow > 7) and bioaccumulation potential, with preferential partitioning into lipid-rich tissues and sediments. Its persistence is influenced by UV-mediated debromination in surface waters and microbial degradation in anaerobic environments. Studies using isooctane-based reference standards (50–100 µg/mL) highlight its stability in hydrophobic solvents but susceptibility to photolysis in aqueous systems .

Q. What are the primary toxicity endpoints associated with BDE-183 exposure in model organisms?

In rodents, BDE-183 disrupts thyroid hormone homeostasis by competitively binding to transthyretin (TTR), reducing serum thyroxine (T4) levels. Zebrafish studies show developmental neurotoxicity via altered expression of genes involved in axon guidance (e.g., ntl, shha) . Hydroxylated metabolites, such as 4-OH-BDE-183, exhibit estrogenic activity in vitro, with EC50 values < 1 µM in MCF-7 cell assays .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in BDE-183 bioaccumulation data across species?

Controlled dietary exposure studies with isotopic tracing (e.g., 14C-labeled BDE-183) can differentiate between direct uptake and metabolic debromination. For example, carp exposed to BDE-183 showed rapid debromination to BDE-154 and unidentified hexa-BDEs in gut tissues within 2.5 hours, explaining discrepancies between environmental concentrations and tissue burdens . Multi-compartment pharmacokinetic models incorporating species-specific metabolism rates (e.g., mouse vs. rat) are critical for cross-species extrapolation .

Q. How do structural features of BDE-183 influence its interaction with nuclear receptors compared to other PBDEs?

Molecular docking simulations reveal that the 2,2',3,4,4',5',6 substitution pattern in BDE-183 enhances affinity for the pregnane X receptor (PXR) due to steric complementarity in the ligand-binding domain. This contrasts with BDE-47, which preferentially activates the aryl hydrocarbon receptor (AhR). Structure-activity relationship (SAR) models using ECFP fingerprints (Dice similarity > 0.6) confirm that bromination at the ortho and para positions drives receptor selectivity .

Q. What methodological challenges arise in epidemiological studies linking BDE-183 to endocrine disorders like endometriosis?

Confounding factors include co-exposure to other brominated flame retardants (e.g., BDE-47, BDE-99) and lipid-adjusted concentration variability. A 2022 cohort study reported adjusted odds ratios (OR = 1.64, 95% CI: 1.05–2.71) for deep infiltrating endometriosis (DIE) but non-significant associations when combining DIE and ovarian endometriosis (OvE) cases. Robust regression models with stratified lipid normalization and congener-specific adjustment are essential to isolate BDE-183 effects .

Q. How can in vitro assays be optimized to study the metabolic pathways of BDE-183 in human hepatic microsomes?

Use of recombinant CYP enzymes (e.g., CYP2B6, CYP3A4) in tandem with UDP-glucuronosyltransferase (UGT) isoforms identifies hydroxylation followed by glucuronidation as the primary detoxification pathway. LC-HRMS-based non-targeted screening detects phase I metabolites (e.g., 4-OH-BDE-183) and phase II conjugates, with incubation conditions standardized to 37°C, pH 7.4, and NADPH regeneration systems .

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